6-Amino-6-deoxy-D-glucose
Description
Contextualization within Amino Sugar Chemistry and Glycobiology
Amino sugars are a class of carbohydrates where one or more hydroxyl groups are replaced by an amino group. mdpi.com They are fundamental components of numerous biologically important macromolecules, including antibiotics and the carbohydrate chains linked to proteins. researchgate.net Within this family, 6-amino-6-deoxy-D-glucose is of particular interest. Its structure, closely mimicking the natural sugar D-glucose (B1605176), allows it to be recognized and processed by various cellular enzymes and transporters. wikipedia.org
In glycobiology, the study of the structure, biosynthesis, and biology of carbohydrates, this compound and its derivatives are instrumental. They can be incorporated into glycans, the complex carbohydrate portions of glycoproteins and glycolipids, thereby enabling the study of glycosylation processes. This strategic substitution of a hydroxyl with an amino group provides a chemical handle for further modifications, such as the attachment of fluorescent tags or other reporter molecules, facilitating the visualization and tracking of carbohydrate dynamics within living cells.
Historical Perspectives on Discovery and Early Synthetic Efforts
The exploration of amino sugars dates back to the discovery of glucosamine (B1671600) (2-amino-2-deoxy-D-glucose). The synthesis of other amino sugar variants, including those with the amino group at the C-6 position, represented a significant advancement in carbohydrate chemistry. Early synthetic methods for producing 6-amino-6-deoxy-α-D-glucopyranosides often involved multi-step processes starting from protected glucose derivatives.
One notable early method involved the use of 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal. cdnsciencepub.com The key steps in this synthesis included the addition of nitrosyl chloride to the glycal, followed by condensation with alcohols or phenols to create α-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-D-arabino-hexopyranose, which were then converted to the desired α-glucoside derivatives. cdnsciencepub.com Another approach involved the conversion of a 6-hydroxy group into a halide, followed by substitution with sodium azide (B81097) and subsequent reduction to the 6-amino product. google.com These pioneering efforts laid the groundwork for more efficient and stereoselective synthetic routes developed in subsequent years.
Significance in the Exploration of Carbohydrate-Based Biochemical Systems
The importance of this compound in biochemical research is multifaceted. Its structural similarity to D-glucose allows it to act as a substrate or inhibitor in various enzymatic reactions, providing insights into enzyme mechanisms and metabolic pathways. For instance, its hydrochloride salt has been shown to inhibit protein synthesis in cells infected with certain viruses, suggesting a role in antiviral research. biosynth.com
Furthermore, the amino group at the C-6 position serves as a versatile chemical handle. This feature is exploited in the synthesis of complex carbohydrate-based molecules and bioconjugates. For example, it can be acylated to produce various N-acyl derivatives, some of which have been investigated for their biological activities. mdpi.com The enzymatic synthesis of nucleotide-activated forms of this compound, such as UDP-6-amino-6-deoxy-D-glucose, has also been developed. biosynth.com These activated sugars are crucial intermediates in the biosynthesis of complex carbohydrates and can be used to probe the substrate specificity of glycosyltransferases, enzymes that play a central role in building complex glycan structures. biosynth.com The ability to enzymatically synthesize and incorporate this amino sugar into larger structures opens up avenues for creating novel carbohydrate-based therapeutics and diagnostics.
Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H13NO5 | nih.gov |
| Molecular Weight | 179.17 g/mol | nih.gov |
| CAS Number | 576-47-6 | nih.gov |
| IUPAC Name | (2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal | nih.gov |
| Appearance | White Crystalline Solid | synthose.com |
| Melting Point | 170-175 °C (decomposes) | synthose.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
576-47-6 |
|---|---|
Molecular Formula |
C6H13NO5 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-6-amino-2,3,4,5-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H13NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h2-6,9-12H,1,7H2/t3-,4+,5-,6-/m1/s1 |
InChI Key |
HDXVFGYNQCBFKD-JGWLITMVSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)N |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)N |
Related CAS |
55324-97-5 (hydrochloride) |
Synonyms |
6-amino-6-deoxy-D-glucose 6-amino-6-deoxyglucopyranose 6-amino-6-deoxyglucopyranose hydrochloride |
Origin of Product |
United States |
Stereochemical and Conformational Analysis of 6 Amino 6 Deoxy D Glucose
Elucidation of Pyranose Ring Conformations
In aqueous solutions, monosaccharides with five or more carbons, like 6-amino-6-deoxy-D-glucose, predominantly exist as cyclic structures. uomustansiriyah.edu.iq The reaction between the aldehyde group at C-1 and the hydroxyl group at C-5 forms a six-membered ring known as a pyranose, which is structurally analogous to pyran. uomustansiriyah.edu.iq This cyclization creates a new chiral center at C-1, the anomeric carbon, resulting in two diastereomers: the α- and β-anomers. uomustansiriyah.edu.iq
The pyranose ring is not planar and, similar to cyclohexane, adopts chair conformations to minimize steric strain. uzh.ch For D-glucose (B1605176), the ⁴C₁ chair conformation is strongly preferred. uzh.ch In this conformation, the bulky substituents, including the hydroxymethyl group at C-5, are in equatorial positions, which is energetically favorable. uomustansiriyah.edu.iq The two primary chair conformations are designated as ¹C₄ and ⁴C₁. uzh.ch While D-glucose favors the ⁴C₁ conformation, this is not a universal rule for all monosaccharides. uzh.ch
The introduction of the amino group at the C-6 position in this compound can potentially influence the conformational equilibrium of the pyranose ring, although significant deviations from the chair conformation are not typically observed. mdpi.com The fundamental chair scaffold is largely retained due to the inherent stability of this arrangement for hexopyranoses.
| Anomer | Typical Pyranose Conformation | Key Feature |
| α-anomer | ⁴C₁ | The anomeric hydroxyl group is in an axial position. |
| β-anomer | ⁴C₁ | The anomeric hydroxyl group is in an equatorial position. |
This table summarizes the predominant pyranose ring conformations for this compound, which are analogous to those of D-glucose.
Influence of the C-6 Amino Group on Molecular Architecture
These conformational preferences, in turn, dictate the three-dimensional presentation of the functional groups, which is crucial for the molecule's biological activity and its interactions with other molecules.
Computational Modeling of Stereochemical Isomers and Anomers
Computational modeling, particularly using methods like Density Functional Theory (DFT), is a powerful tool for investigating the structures and energetic properties of carbohydrates like this compound. mdpi.com Such studies allow for the detailed analysis of various stereoisomers and anomers that may be difficult to isolate and characterize experimentally.
Modeling can predict the relative stabilities of the α and β anomers. For most D-glucopyranose derivatives, the β-anomer, with its anomeric hydroxyl group in the equatorial position, is sterically favored and thus more stable. mdpi.com However, the anomeric effect, an electronic stabilization of the axial anomer, can also play a significant role. mdpi.com Computational methods can quantify the contributions of these competing effects.
Furthermore, computational models can explore the conformational landscape of different stereoisomers, such as the L-enantiomer of this compound. By calculating the energies of different ring conformations (e.g., chair, boat, skew-boat) and side-chain rotamers, a comprehensive picture of the molecule's preferred three-dimensional structure can be obtained. researchgate.net These theoretical studies complement experimental data from techniques like NMR spectroscopy to provide a detailed understanding of the stereochemical and conformational properties of this compound. mdpi.com
| Isomer/Anomer | Predicted Relative Stability | Key Influencing Factor |
| β-anomer | Generally more stable | Steric preference for the equatorial anomeric substituent. |
| α-anomer | Less stable | Anomeric effect provides some electronic stabilization. |
| L-isomer | Similar stability to D-isomer | Enantiomers have identical intrinsic energies. |
This table presents a generalized summary of the predicted relative stabilities of different isomers and anomers of this compound based on computational modeling principles.
Advanced Synthetic Methodologies for 6 Amino 6 Deoxy D Glucose and Its Derivatives
Chemical Synthesis Routes from D-Glucose (B1605176) Precursors
Chemical synthesis provides versatile and established pathways to 6-amino-6-deoxy-D-glucose, primarily starting from D-glucose or its derivatives. These methods rely on the strategic activation of the C-6 hydroxyl group followed by nucleophilic substitution.
Glycals, which are cyclic enol ether derivatives of sugars, serve as powerful intermediates for the synthesis of 2-deoxy and 2,3-unsaturated glycosides, which can be further elaborated to form this compound derivatives. cdnsciencepub.comdiva-portal.org A general methodology has been described for preparing 6-amino-6-deoxy-α-D-glucopyranosides from 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal. cdnsciencepub.comresearchgate.netcdnsciencepub.com
The key steps in this synthetic sequence are:
Addition of Nitrosyl Chloride: The process begins with the addition of nitrosyl chloride (NOCl) across the double bond of the glycal. cdnsciencepub.comresearchgate.net
Condensation: The resulting nitroso-chloro adduct is then condensed with various alcohols or phenols. This step forms α-glycosides of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-D-arabino-hexopyranose. cdnsciencepub.comresearchgate.net
Conversion to Glucoside: The α-oximino-glycosides are subsequently converted into the corresponding α-glucoside derivatives. cdnsciencepub.com
Amination: The 6-O-tosyl group is displaced with an azide (B81097) ion, followed by O-deacetylation and catalytic reduction of the azido (B1232118) group to the desired 6-amino functionality. cdnsciencepub.com
More recent advancements include the use of catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) for the direct and stereoselective synthesis of α-deoxyglycosides from glycal donors. diva-portal.org This method allows for the formation of 2,3-unsaturated glycosides or 2-deoxyglycosides depending on the glycal's activation state and reaction conditions. diva-portal.org
| Intermediate | Reagent/Reaction | Product | Reference |
| 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal | 1. Nitrosyl Chloride2. Alcohol/Phenol (B47542) | α-glycoside of 3,4-di-O-acetyl-2-oximino-6-O-p-tolylsulfonyl-D-arabino-hexopyranose | cdnsciencepub.comresearchgate.net |
| L-menthyl 2,3,4-tri-O-acetyl-6-O-p-tolylsulfonyl-α-D-glucopyranoside | 1. Azide substitution2. O-deacetylation3. Catalytic reduction | L-menthyl 6-amino-6-deoxy-α-D-glucopyranoside hydrochloride | cdnsciencepub.com |
| Peracetylated Glycals (D-glucal, L-fucal) | B(C₆F₅)₃, Alcohol nucleophile | 2-deoxy Ferrier-type products | diva-portal.org |
A common and direct strategy for introducing a nitrogen functionality at the C-6 position involves the displacement of a halide. This pathway typically involves converting the primary 6-hydroxyl group into a good leaving group, such as a bromide or iodide. google.comresearchgate.net
The synthesis of 6-amino-6-deoxycellulose, a polymer derivative, exemplifies this approach:
Halogenation: The C-6 hydroxyl groups of cellulose (B213188) are converted to bromides. A reported method for this transformation on a related substrate, N-acetyl-D-glucosamine, uses tetrabromomethane and triphenylphosphine (B44618) in pyridine. researchgate.netmostwiedzy.pl
Azide Displacement: The resulting 6-bromo-6-deoxycellulose is treated with sodium azide (NaN₃) to displace the bromide ion via an Sₙ2 reaction, forming 6-azido-6-deoxycellulose. researchgate.net
Reduction: The azido groups are then reduced to primary amino groups, yielding 6-amino-6-deoxycellulose. researchgate.net This reduction can be achieved using methods like the Staudinger reduction with triphenylphosphine or catalytic hydrogenation. google.com
This method is advantageous as it can be highly regioselective for the primary C-6 position, often avoiding the need for complex protecting group strategies. researchgate.net However, scalability can be a concern for some halogenation reagents like N-halosuccinimides. google.com
Activating the C-6 hydroxyl group as a sulfonate ester, most commonly a p-toluenesulfonate (tosylate), is one of the most widely used strategies for synthesizing this compound. cdnsciencepub.comgoogle.com This method provides a reliable pathway for nucleophilic substitution.
The general synthetic sequence is as follows:
Tosylation: A suitably protected glucose derivative is treated with p-toluenesulfonyl chloride (TsCl), typically in a basic solvent like pyridine, to selectively tosylate the sterically accessible primary hydroxyl group at C-6. google.com
Nucleophilic Substitution: The 6-O-tosyl group, an excellent leaving group, is then displaced by a nitrogen nucleophile. Sodium azide is the most common choice, with the reaction typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) to afford the 6-azido-6-deoxy intermediate. google.com
Reduction: The final step is the reduction of the 6-azido group to the 6-amino group. cdnsciencepub.com
An alternative to azide displacement involves using a cyclic imide anion, such as potassium phthalimide. The resulting 6-deoxy-6-imido derivative can then be deprotected using hydrazine (B178648) to yield the desired 6-amino product. google.com This approach has been applied to the synthesis of 6-amino derivatives of polymers like chitosan (B1678972) and cellulose. google.comsciengine.com
| Starting Material | Key Reagents | Key Intermediate | Final Product | Reference |
| Protected D-Glucose | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium azide (NaN₃), DMF3. Reduction | 6-O-Tosyl-D-glucose derivative -> 6-Azido-6-deoxy-D-glucose derivative | This compound | google.com |
| N-phthaloyl chitosan | 1. p-Toluenesulfonyl chloride, DMAc2. Potassium phthalimide3. Hydrazine | 2-N-phthaloyl-6-O-tosyl chitosan -> 2,6-dideoxy-2-phthalimido-6-imido chitosan | 2-phthaloyl-6-deoxy-6-amino chitosan | google.com |
| Cellulose | 1. p-Toluenesulfonyl chloride2. 2-amino-2-(hydroxymethyl)propane-1,3-diol (B137165) (TRIS) | Cellulose tosylate | 6-deoxy-6-(TRIS)amino-cellulose | sciengine.com |
The final step in many syntheses of this compound involves the conversion of a precursor functional group into the amine. Azide reduction is the most common of these pathways. The 6-azido group, introduced via halide or sulfonate displacement, is a stable precursor that can be cleanly converted to the 6-amino group. google.comresearchgate.net
Common methods for azide reduction include:
Catalytic Hydrogenation: This involves reacting the azido compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide. mdpi.com
Staudinger Reduction: This reaction uses triphenylphosphine (PPh₃) followed by hydrolysis to convert the azide to an amine. google.com
Reductive amination offers a more direct route that avoids the azide intermediate. academie-sciences.frcapes.gov.br This method involves the reaction of a C-6 aldehyde derivative of glucose with an amine source, such as ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), in the presence of a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). academie-sciences.frgoogle.com However, yields can sometimes be limited by the formation of side products. capes.gov.br
Regioselective synthesis of this compound is critically dependent on the use of protecting groups to mask the reactivity of the other hydroxyl groups (C-1 to C-4). nih.gov The choice of protecting groups must be compatible with the reaction conditions used for functionalization at C-6 and allow for eventual removal to yield the final product. scholaris.ca
Common protecting groups in this context include:
Acetyl Groups: Per-O-acetylation is often used to protect the hydroxyl groups. Acetates enhance solubility in organic solvents and can be readily removed under mild basic conditions (Zemplén deacetylation with sodium methoxide (B1231860) in methanol).
Benzyl (B1604629) Ethers: Benzyl groups are stable to a wide range of acidic and basic conditions, making them robust protecting groups. They are typically removed by catalytic hydrogenolysis (H₂/Pd(OH)₂), a process that can simultaneously reduce an azide group if present. mdpi.com
Benzylidene Acetals: These are cyclic protecting groups that can simultaneously protect the C-4 and C-6 hydroxyls. They are useful for directing reactions to other positions or can be reductively opened to free the C-4 hydroxyl while keeping a benzyl ether at C-6. nih.gov
Phthaloyl (Phth) Group: When starting from glucosamine (B1671600) or its polymers like chitosan, the C-2 amino group must be protected. The N-phthaloyl group is preferred for this role as it is stable under the conditions required for C-6 modification and can be selectively removed with hydrazine. google.com
Silyl Ethers: Groups like tert-butyldiphenylsilyl (TBDPS) are used for their steric bulk and selective introduction at the primary C-6 position, which can then direct further functionalization. mdpi.com
The strategic interplay of these groups allows for the complex and selective synthesis of not only the parent compound but also its various derivatives. nih.gov
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic and purely enzymatic syntheses represent powerful alternatives to traditional chemical routes, offering high stereo- and regioselectivity under mild reaction conditions, often without the need for complex protecting group manipulations. nih.govsci-hub.se
One prominent chemoenzymatic strategy involves the use of kinases and pyrophosphorylases to build sugar nucleotides, which are key intermediates in many biological pathways. For example, C6-substituted UDP-N-acetylglucosamine (UDP-GlcNAc) derivatives have been synthesized using a two-enzyme system: sci-hub.se
A chemically synthesized precursor, such as 6-azido-6-deoxy-N-acetylglucosamine, is first phosphorylated at the anomeric position by a kinase (e.g., NahK from Bifidobacterium longum). sci-hub.se
The resulting sugar-1-phosphate is then coupled with UTP by a uridyl transferase (e.g., GlmU from E. coli) to form the UDP-sugar analog. sci-hub.se
Finally, the azido group is chemically reduced to an amino group to yield UDP-6-amino-6-deoxy-GlcNAc. sci-hub.se
A multi-enzyme cascade has been employed for the large-scale synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov This system utilizes five different enzymes, including a dTDP-glucose 4,6-dehydratase and a dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB), which introduces the amino group with high specificity. nih.gov Similarly, chemoenzymatic methods have been developed to access GDP-6-amino-6-deoxy-D-mannose 1-phosphate. d-nb.info These enzymatic approaches are particularly valuable for creating complex, biologically relevant molecules that are challenging to access through purely chemical means. nih.gov
Biocatalytic Transformations for Amino Sugar Production
Biocatalytic methods are gaining traction for the synthesis of amino sugars due to their high selectivity and environmentally friendly nature. Enzymes like transaminases are pivotal in this approach. mbl.or.kr Transaminases, or aminotransferases, are enzymes that facilitate the transfer of an amino group from a donor molecule to an acceptor molecule. rsc.org They are crucial in the production of various amino acids. wikipedia.orgwikidoc.org
One- and two-step biocatalytic processes have been developed to functionalize D-galactose-containing carbohydrates. These processes utilize enzymes such as galactose oxidase and ω-transaminase to produce 6-amino-6-deoxy-D-galactose, 2-amino-2-deoxy-D-galactose, and 2-amino-2-deoxy-6-aldo-D-galactose. researchgate.net
| Enzyme Combination | Starting Material | Product(s) |
| Galactose Oxidase & ω-Transaminase | D-galactose | 6-amino-6-deoxy-D-galactose |
| Pyranose Dehydrogenase & ω-Transaminase | D-galactose | 2-amino-2-deoxy-D-galactose |
| Galactose Oxidase on 2-amino-2-deoxy-D-galactose | 2-amino-2-deoxy-D-galactose | 2-amino-2-deoxy-6-aldo-D-galactose |
A data table summarizing biocatalytic production routes to amino carbohydrates. researchgate.net
Involvement in Biosynthesis of Complex Natural Products (e.g., D-Mycaminose)
This compound is a precursor in the biosynthesis of complex natural products like the deoxyamino sugar D-mycaminose. D-mycaminose is a component of the macrolide antibiotic tylosin, produced by the bacterium Streptomyces fradiae. nih.govenzyme-database.org The biosynthesis of D-mycaminose involves a series of enzymatic reactions. The pathway starts with glucose-1-phosphate and proceeds through a dTDP-4-oxo-6-deoxy-D-glucose intermediate. portlandpress.com
A key enzyme in this pathway is Tyl1a, a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase. nih.govnih.govacs.org This enzyme converts TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose. nih.govnih.gov Following this, a C-3 aminotransferase, TylB, catalyzes the C-3 transamination to form TDP-3-amino-3,6-dideoxy-D-glucose. nih.govnih.govexpasy.org Subsequent N,N-dimethylation by TylM1, a methyltransferase, yields TDP-D-mycaminose. nih.govenzyme-database.org
| Enzyme | Function in D-Mycaminose Biosynthesis |
| RmlA/TylA1 (TDP-D-glucose synthase) & RmlB/TylA2 (TDP-D-glucose 4,6-dehydratase) | Conversion of glucose-1-phosphate to TDP-4-oxo-6-deoxy-D-glucose |
| Tyl1a (TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase) | Isomerization of TDP-4-keto-6-deoxy-D-glucose to TDP-3-keto-6-deoxy-D-glucose |
| TylB (Aminotransferase) | C-3 transamination to form TDP-3-amino-3,6-dideoxy-D-glucose |
| TylM1 (N,N-dimethyltransferase) | N,N-dimethylation to yield TDP-D-mycaminose |
A data table outlining the key enzymes and their roles in the biosynthesis of D-mycaminose. nih.govenzyme-database.orgportlandpress.comnih.govexpasy.orgresearchgate.net
Directed Derivatization and Conjugate Formation
Synthesis of Glycoconjugates and Glycoglycerolipids
This compound serves as a crucial building block for synthesizing glycoconjugates, which are molecules where a carbohydrate is linked to other biomolecules like proteins or lipids. ontosight.ai These glycoconjugates are vital in many biological processes. ontosight.ai The synthesis of new 6'-amide-6'-deoxy-α-D-glucoglycerolipids bearing different fatty acids at the amino group has been reported. mdpi.com Additionally, UDP-6-Amino-6-deoxyglucose is a reagent used in glycosylation and polysaccharide modification to produce complex carbohydrates such as glycosylated proteins and glycoconjugates. biosynth.com
Preparation of Amino-Deoxy Polysaccharide Derivatives (e.g., Cellulose, Chitosan)
The introduction of amino groups into polysaccharides like cellulose and chitosan can significantly alter their properties, such as solubility and biological activity. ontosight.airesearchgate.net 6-Amino-6-deoxycellulose has been synthesized from cellulose through a three-step process involving bromination at C-6, displacement of the bromine with an azide ion, and subsequent reduction of the azide to an amino group, achieving a high degree of substitution. nih.govnih.gov Another method involves the tosylation of cellulose followed by nucleophilic substitution with 1,2-diaminoethane to produce 6-deoxy-6-aminoethyleneamino cellulose. tandfonline.com
A general approach for preparing amino-deoxy polysaccharide derivatives involves oxidizing the polysaccharide, followed by reductive amination. google.com For instance, O-acylated, aminated polysaccharides can be produced with high selectivity by synthesizing 6-azido-6-deoxy-cellulose esters from 6-bromo-6-deoxy-cellulose esters, followed by selective reduction of the azide groups using the Staudinger reaction. albany.eduacs.org This azide substitution and reduction pathway has been successfully used to create both 6-amino-6-deoxy-chitosan and 6-amino-6-deoxy-cellulose. acs.org
The modification of chitosan at the C-6 position to yield 6-amino-6-deoxy-chitosan has been achieved through a sequence of reactions starting with N-phthaloyl-chitosan. nih.gov This derivative exhibits improved water solubility at neutral pH compared to chitosan. nih.govnih.govfrontiersin.org
| Polysaccharide | Synthetic Route | Key Features of Derivative |
| Cellulose | Bromination -> Azidation -> Reduction | High degree of substitution (0.96) nih.gov |
| Cellulose | Tosylation -> Nucleophilic substitution with 1,2-diaminoethane | Produces 6-deoxy-6-aminoethyleneamino cellulose tandfonline.com |
| Cellulose | Bromination of esters -> Azidation -> Staudinger reduction | Highly selective O-acylation albany.eduacs.org |
| Chitosan | N-phthaloylation -> Halogenation -> Azidation -> Reduction/De-phthaloylation | Water-soluble at neutral pH nih.gov |
A data table summarizing the synthesis of amino-deoxy polysaccharide derivatives.
Formation of Labeled Analogs for Mechanistic Studies
Isotopically labeled analogs of this compound are invaluable tools for mechanistic studies in biochemistry and cell biology. science.gov Stable isotope labeling, using isotopes like ¹³C and ¹⁵N, allows for the tracking of molecules through metabolic pathways without the hazards associated with radioactive isotopes.
One common strategy involves the synthesis of 6-azido-6-deoxy-D-glucose, which serves as a precursor to the amino sugar. The azide group can be reduced to an amine, for example, through catalytic hydrogenation. The azido sugar itself can be used as a chemical reporter to visualize processes like protein-specific glycation in living cells.
Metabolic labeling is another powerful technique. For instance, cells can be cultured in media containing amide-¹⁵N-glutamine. nih.gov The amide nitrogen from glutamine is the sole source for the biosynthesis of amino sugars like GlcNAc, leading to the incorporation of the ¹⁵N label into these sugars and the glycans they form. nih.gov This allows for the quantitative analysis of glycan dynamics. nih.gov Similarly, culturing cells with ¹³C-labeled glucose or amino acids enables the tracing of these molecules into various metabolic products. pnas.org
| Labeling Strategy | Precursor/Substrate | Application |
| Chemical Synthesis | 6-azido-6-deoxy-D-glucose | Bioorthogonal chemistry, visualization of glycation |
| Metabolic Labeling | Amide-¹⁵N-glutamine | Quantitative glycomics, tracking aminosugar biosynthesis nih.gov |
| Metabolic Labeling | ¹³C-labeled glucose/amino acids | Tracing metabolic pathways and by-product formation pnas.org |
| Selective Labeling | ¹³C- and ¹⁵N-amino acids in auxotrophic E. coli | Structural and mechanistic studies of proteins nih.gov |
A data table summarizing methods for forming labeled analogs for mechanistic studies.
Conjugation to Diverse Aglycons for Biological Probe Development
The amino group of this compound provides a reactive handle for conjugation to a variety of molecules (aglycons) to create biological probes. ontosight.ai These probes are designed to study and visualize biological processes.
For example, fluorescent bioprobes have been synthesized by conjugating this compound to cyanine (B1664457) dyes like Cy3 and Cy5. nih.gov These probes, such as 6N-Gly-Cy3 and 6N-Gly-Cy5, have been used for real-time imaging of glucose transport in living cells. nih.gov The cellular uptake of these probes is mediated by glucose transporters (GLUTs) and can be competitively inhibited by D-glucose, demonstrating their specificity. nih.gov
The synthesis of such conjugates often involves creating an activated form of the aglycon that can react with the amino group of the sugar. A general method for synthesizing 6-amino-6-deoxy-α-D-glucopyranosides involves the addition of nitrosyl chloride to a protected glucal, followed by condensation with an alcohol or phenol to form an α-oximino-glycoside, which is then converted to the desired α-glucoside derivative. cdnsciencepub.comcdnsciencepub.com
| Probe Type | Aglycon | Application |
| Fluorescent Bioprobe | Cyanine Dyes (Cy3, Cy5) | Real-time imaging of glucose transport nih.gov |
| General Glycoside | Alcohols, Phenols | Synthesis of various α-glucoside derivatives cdnsciencepub.comcdnsciencepub.com |
A data table showing examples of conjugation to diverse aglycons for biological probe development.
Biochemical Roles and Molecular Interactions of 6 Amino 6 Deoxy D Glucose
Natural Occurrence and Metabolic Origins (Non-Human Organisms)
While the precise natural distribution of 6-Amino-6-deoxy-D-glucose is not extensively documented, evidence points to its presence as a structural component in bacteria. The biosynthesis of 6-deoxyhexoses and amino sugars in microorganisms typically originates from nucleotide-activated sugar precursors. For instance, the general pathway for 6-deoxyhexose formation often starts with a nucleoside diphosphate-activated hexose, which undergoes a series of enzymatic modifications, including dehydration, to yield the final deoxy sugar.
In bacteria, the biosynthesis of many deoxysugars, including amino sugars, commences with TDP-D-glucose. This precursor undergoes a multi-step enzymatic conversion to generate a diverse array of sugar derivatives that are subsequently incorporated into various cellular structures. Although a specific and complete metabolic pathway for this compound has not been fully elucidated in the literature, the foundational steps are understood to involve the modification of a glucose scaffold. The activated form, UDP-6-amino-6-deoxy-D-glucose, has been identified as a key intermediate in the biosynthesis of certain antibiotics and antimicrobial agents, highlighting its metabolic significance in microbial systems. chemicalbook.com
Role as a Building Block in Complex Glycans and Biopolymers
The structural attributes of this compound make it a valuable constituent of complex glycans and biopolymers, particularly in bacteria. Amino sugars are fundamental components of bacterial cell walls, lipopolysaccharides (LPS), and capsules, contributing to their structural integrity and function.
Research has identified compounds structurally related to this compound within the LPS of certain bacterial species. For example, 2-amino-2,6-dideoxy-D-glucose has been characterized as a component of the lipopolysaccharide antigen of Pseudomonas aeruginosa immunotype 4. Furthermore, N-acyl-3,6-dideoxy-D-glucose is a constituent of the O-specific polysaccharide chain of the Pseudomonas fluorescens lipopolysaccharide. nih.gov These findings underscore the role of similar amino deoxy sugars as integral building blocks of bacterial surface antigens.
The activated nucleotide sugar, UDP-6-amino-6-deoxy-D-glucose, serves as a donor substrate for glycosyltransferases in the synthesis of various natural products, including some antibiotics. This indicates that this compound is incorporated into these complex biomolecules, contributing to their structure and likely their biological activity.
Modulation of Enzymatic Activities
The unique structure of this compound allows it to interact with and modulate the activity of various enzymes, particularly those involved in carbohydrate metabolism.
Investigations into Enzyme Inhibition Mechanisms (e.g., Irreversible Enzyme Inhibition)
This compound hydrochloride has been the subject of studies investigating its potential for irreversible enzyme inhibition. scbt.com Irreversible inhibitors typically form a stable, often covalent, bond with the enzyme, leading to a permanent loss of its catalytic activity. The amino group at the C-6 position of the glucose molecule provides a reactive site that can participate in the formation of such stable complexes with amino acid residues in the active site of target enzymes. While the specific enzymes and the precise mechanisms of this irreversible inhibition by this compound are not yet fully detailed in the available literature, its potential as an irreversible inhibitor is a significant area of research.
Substrate Specificity in Glycosyltransferases and Glycosidases
The substrate specificity of glycosyltransferases, enzymes that catalyze the transfer of sugar moieties, is crucial for the correct assembly of complex glycans. While comprehensive studies on the specificity of a wide range of glycosyltransferases for this compound are limited, the existence of UDP-6-amino-6-deoxy-D-glucose as a donor substrate for the synthesis of certain natural products implies that specific glycosyltransferases can recognize and utilize this amino sugar.
Similarly, glycosidases, which are responsible for the hydrolysis of glycosidic bonds, exhibit substrate specificity. The presence of the C-6 amino group in this compound would likely influence its recognition and cleavage by glycosidases. Specific enzymes would be required to hydrolyze glycans containing this particular amino sugar, and its presence could potentially confer resistance to degradation by common glycosidases.
Mechanisms of Cellular Uptake and Transport
The entry of this compound into cells is a critical step for its subsequent metabolic or inhibitory effects. Its structural resemblance to glucose suggests that it may utilize the same transport systems.
Interaction with Monosaccharide Transporters (e.g., GLUTs)
Studies on related 6-deoxy-D-glucose analogs provide strong evidence for the involvement of monosaccharide transporters in the uptake of this compound. For instance, 6-deoxy-D-glucose is actively transported in the yeast Candida parapsilosis. nih.gov Furthermore, research on 6-fluoro-6-deoxy-D-glucose has demonstrated that it is a substrate for the glucose transporter 1 (GLUT1) and glucose transporter 4 (GLUT4). nih.gov
Impact on Glucose Metabolism Pathways (as an analog or modulator)
This compound, as a structural analog of D-glucose (B1605176), has the potential to interact with and modulate the primary pathways of glucose metabolism. Its structural similarity allows it to be recognized by cellular machinery responsible for glucose uptake and initial processing, while its modifications prevent it from being fully utilized, leading to inhibitory effects.
The metabolic modulation begins with cellular uptake. Glucose and its analogs are transported across the cell membrane by facilitative glucose transporters (GLUTs) and sodium-dependent glucose cotransporters (SGLTs). mdpi.com Research has shown that conjugates of this compound are recognized and transported by GLUTs, indicating that the parent molecule itself can enter cells using the same mechanism as D-glucose. nih.govnih.gov
Once inside the cell, the first committed step of glycolysis is the phosphorylation of glucose to glucose-6-phosphate by the enzyme hexokinase. wikipedia.orgphysiology.org This reaction traps the sugar inside the cell. Glucose analogs are often substrates for hexokinase, but the resulting phosphorylated product cannot be processed by the next enzyme in the pathway, phosphoglucose (B3042753) isomerase. nih.govnih.gov This leads to the accumulation of the analog-6-phosphate, which competitively inhibits hexokinase, thereby downregulating the entire glycolytic pathway. physiology.orgnih.gov Studies have noted that this compound is investigated for its capacity for irreversible enzyme inhibition, which aligns with this mechanism of metabolic disruption. scbt.com
The table below outlines the comparative interactions of D-glucose and this compound with key components of the glucose metabolism pathway.
| Metabolic Step/Component | Interaction with D-Glucose | Interaction with this compound (as an analog) |
|---|---|---|
| Cellular Uptake (via GLUTs) | Standard substrate; transported into the cell. | Recognized and transported into the cell. nih.govnih.gov |
| Phosphorylation by Hexokinase | Phosphorylated to Glucose-6-phosphate. wikipedia.org | Acts as a substrate, is phosphorylated to this compound-6-phosphate. |
| Glycolysis Progression | Glucose-6-phosphate is isomerized and proceeds through the glycolytic pathway. | The phosphorylated product cannot be metabolized by phosphoglucose isomerase, halting the pathway. nih.govnih.gov |
| Overall Effect | Serves as the primary fuel for cellular energy production. | Competitively inhibits hexokinase and downstream glycolytic flux, acting as a metabolic modulator. physiology.orgscbt.com |
Participation in Microbial Cellular Processes (e.g., Cell Wall Components, Antibiotic Structures)
This compound is a naturally occurring amino sugar that plays a significant role in the structure of important microbial products, particularly antibiotics. Deoxy and amino sugars are common constituents of complex bacterial macromolecules. oup.com
The most prominent role of this compound is as a fundamental structural component of several aminoglycoside antibiotics. nih.govfrontiersin.org These antibiotics are primarily produced by bacteria from the genus Streptomyces and are characterized by an aminocyclitol core decorated with various sugar moieties. frontiersin.orgresearchgate.net The biosynthesis of these complex molecules begins with D-glucose-6-phosphate, which undergoes a series of enzymatic transformations to produce the aminocyclitol core and the appended sugars. researchgate.net this compound is one such sugar, and its presence is crucial for the antibiotic's ability to bind to the bacterial ribosome and inhibit protein synthesis.
The table below lists some of the major aminoglycoside antibiotics that incorporate a this compound moiety.
| Antibiotic | Core Structure | Producing Organism (Typical) | Role of this compound |
|---|---|---|---|
| Kanamycin (B1662678) A | 4,6-disubstituted 2-deoxystreptamine (B1221613) | Streptomyces kanamyceticus | One of the three sugar rings attached to the deoxystreptamine core. nih.gov |
| Kanamycin B | 4,6-disubstituted 2-deoxystreptamine | Streptomyces kanamyceticus | One of the three sugar rings attached to the deoxystreptamine core. researchgate.net |
| Tobramycin (3'-Deoxykanamycin B) | 4,6-disubstituted 2-deoxystreptamine | Streptomyces tenebrarius | Forms part of the core structure, which is a derivative of Kanamycin B. |
In addition to their role in antibiotics, various amino and deoxy sugars are integral components of the outer membrane of Gram-negative bacteria, specifically in the lipopolysaccharide (LPS) layer. oup.com The LPS consists of a lipid A anchor, a core oligosaccharide, and an O-antigen polysaccharide chain. While this compound is not universally cited as a direct component, closely related amino-deoxy sugars have been identified in the LPS of several pathogenic bacteria, highlighting the importance of this class of molecules in constructing the bacterial cell envelope. nih.govlpsbiosciences.comcapes.gov.br For example, 2-amino-2,6-dideoxy-D-glucose has been found in the LPS of Pseudomonas aeruginosa. nih.gov These sugars contribute to the structural integrity of the outer membrane and are often part of the O-antigen, which is a major determinant of the bacterium's serotype and virulence. oup.com
Applications in Chemical Biology and Advanced Research Methodologies
Utilization as a Biochemical Probe for Glycosylation Research
6-Amino-6-deoxy-D-glucose and its derivatives serve as powerful biochemical probes for studying glycosylation, a fundamental post-translational modification of proteins.
A significant challenge in glycobiology has been the visualization of protein-specific glycation in living cells due to the lack of suitable chemical tools. nih.govresearchgate.net To address this, a derivative of this compound, 6-azido-6-deoxy-D-glucose (6AzGlc), has been developed as a bioorthogonal chemical reporter. nih.govresearchgate.netsigmaaldrich.com This glucose analog allows for the visualization of glycation on specific proteins within a cellular environment. nih.govresearchgate.net
The strategy involves the metabolic incorporation of 6AzGlc into proteins. nih.govresearchgate.net Subsequently, specifically designed DNA probes can be attached to the glycated adducts and the target proteins. This proximity induces a Förster resonance energy transfer (FRET) signal, enabling the visualization of glycation on proteins such as PD-L1 and integrin. nih.govresearchgate.net This method not only allows for the detection of protein-specific glycation but also facilitates the analysis of the biological functions of the glycated protein in its native environment. nih.govresearchgate.net
| Probe Component | Function |
| 6-azido-6-deoxy-D-glucose (6AzGlc) | A bioorthogonal glucose analog that acts as a chemical reporter for glycation. nih.govresearchgate.netsigmaaldrich.com |
| Glycation Conversion Probe (DNA-based) | Designed to attach to the glycation adducts formed by 6AzGlc. nih.govresearchgate.net |
| Protein Targeting Probe (DNA-based) | Designed to bind to the specific protein of interest. nih.govresearchgate.net |
| FRET Signal Readout | Generated upon the proximity of the two DNA probes, indicating protein-specific glycation. nih.govresearchgate.net |
Derivatives of this compound are instrumental in interrogating the intricacies of glycosylation pathways. The introduction of a modified sugar, such as 6-azido-6-deoxy-D-glucose, into cellular systems allows researchers to trace its metabolic fate. This compound can enter cells via glucose transporters and be metabolized by cellular enzymes in a manner similar to native glucose.
By serving as a substrate for enzymes within the glycosylation machinery, these analogs help to elucidate enzyme specificity and the tolerance of biosynthetic pathways to modified sugars. For instance, the ability of a related compound, 6-azido-6-deoxy-D-galactose, to compete with glucose for uptake via glucose transporters (GLUTs) highlights its utility in studying metabolic pathways. The incorporation of these azido-sugars into glycans provides a handle for subsequent bioorthogonal reactions, enabling the labeling and tracking of glycoconjugates, which is crucial for understanding cell signaling and interactions. Furthermore, the use of such analogs as metabolic chemical reporters facilitates the visualization of glycosylation patterns in mammalian cells, offering insights into enzyme activity.
Role in the Design and Synthesis of Carbohydrate-Based Research Tools
This compound is a key building block in the synthesis of sophisticated carbohydrate-based tools for biochemical research.
The study of enzyme mechanisms often relies on the use of substrate analogs that can trap enzymatic reactions at specific stages. This compound hydrochloride has been investigated for its potential in irreversible enzyme inhibition studies. scbt.com Its structure can be modified to create analogs that probe the active sites of various enzymes involved in carbohydrate metabolism.
For example, in the study of deoxysugar biosynthesis, pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes play a crucial role in reactions like transamination and deoxygenation. nih.gov The development of substrate analogs derived from amino sugars is essential for elucidating the mechanisms of these enzymes. nih.gov By creating analogs of natural substrates, researchers can gain insights into the catalytic steps and intermediates of complex enzymatic transformations. The synthesis of analogs such as CDP-4-amino-4,6-dideoxy-D-glucose has been used to study the active site of enzymes like CDP-4-keto-6-deoxy-D-glucose-3-dehydrase, although challenges with incomplete occupancy in crystal structures have been noted. nih.govacs.org
This compound serves as a valuable building block for the chemical synthesis of complex oligosaccharides and polysaccharides. researchgate.net These complex carbohydrates are often found on the surface of bacteria and can be targets for vaccine development. mdpi.com The synthesis of rare deoxy amino sugar-containing oligosaccharides is a significant area of research. mdpi.com
The development of automated glycan assembly (AGA) has increased the demand for suitably protected carbohydrate building blocks. researchgate.net Efficient, modular continuous flow processes have been developed to produce protected deoxy-sugar donors, including those derived from amino sugars. researchgate.net These synthetic efforts enable access to both naturally occurring glycans and novel glycomimetics. researchgate.net Furthermore, amino-functionalized polysaccharide derivatives, such as 6-deoxy-6-aminocellulose, exhibit improved solubility, which facilitates further chemical modifications. researchgate.net
Development of Investigational Biological Modulators (Focus on Mechanism)
The unique structure of this compound has led to its use in the development of investigational biological modulators, with a focus on understanding their mechanisms of action. For instance, its hydrochloride salt has been used in studies related to antiviral drugs and the virus life cycle. biosynth.com It has been shown to inhibit protein synthesis in animal cells infected with paramyxoviruses and to inhibit the replication of the influenza virus in cell culture. biosynth.com The proposed mechanism involves the binding of this compound hydrochloride to viral ribonucleic acid (RNA), competitively inhibiting the RNA polymerase enzyme. biosynth.com
Additionally, new 6-amino-6-deoxyglycoglycerolipids derived from 2-O-β-d-glucopyranosyl-sn-glycerol have been synthesized and evaluated for their anti-tumor-promoting activity. researchgate.net However, studies have shown that replacing the 6-oxygen of the glucose moiety with a nitrogen atom significantly reduces the in vitro and in vivo activity of these compounds compared to their non-aminated counterparts. researchgate.net This highlights the critical role of the substituent at the C-6 position in the biological activity of these glycoglycerolipids.
Advanced Analytical and Structural Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are instrumental in defining the molecular architecture of 6-Amino-6-deoxy-D-glucose. Each technique offers unique insights into different aspects of its structure, from the connectivity of atoms to its chiral nature.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of this compound in solution. Both ¹H and ¹³C NMR are utilized to map out the carbon skeleton and the arrangement of protons, providing critical information on the connectivity and stereochemistry of the molecule. nih.govacs.org
In aqueous solutions, glucose and its derivatives can exist as a mixture of anomers (α and β) and different ring forms (pyranose and furanose). researchgate.netunimo.it NMR spectroscopy can identify and quantify these different forms. researchgate.net For instance, in derivatives of this compound, the coupling constants (J-values) between adjacent protons, particularly H-1 and H-2, are indicative of the anomeric configuration. A smaller coupling constant is characteristic of an α-anomer, while a larger coupling constant suggests a β-anomer. cdnsciencepub.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively. These experiments are crucial for the unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net For example, the analysis of ¹H and ¹³C NMR spectroscopic data, including extensive 2D-NMR techniques, was used to unambiguously assign the structure of a glycolipid derivative containing a 6-amino-6-deoxy-β-D-glucopyranosyl moiety. researchgate.net
The chemical shifts of the carbon atoms also provide valuable structural information. The presence of the amino group at the C-6 position induces a characteristic shift in the C-6 signal compared to its parent monosaccharide, D-glucose (B1605176). acs.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 6-Amino-6-deoxy-α-D-glucopyranosyl Derivative. mdpi.com
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| C-1 | 97.48 | - |
| C-2 | 72.70 | - |
| C-3 | 73.66 | - |
| C-4 | 70.13 | - |
| C-5 | 71.20 | - |
| C-6 | 39.84 | - |
Note: The data presented is for a derivative and chemical shifts can vary depending on the specific derivative and solvent used.
Mass spectrometry (MS) is an essential tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. mdpi.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the molecule with minimal fragmentation, allowing for the accurate determination of its molecular mass. mdpi.comasianpubs.org
Tandem mass spectrometry (MS/MS) provides further structural insights by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure, revealing information about the sequence and linkage of monosaccharide units in more complex structures. asianpubs.orgnih.gov The fragmentation of aminated sugars often involves cleavages of the glycosidic bonds and cross-ring cleavages. nih.gov In the case of this compound, the presence of the amino group can influence the fragmentation pathways. asianpubs.org High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which helps in confirming the elemental formula of the compound. mdpi.com
For example, in the analysis of derivatives of 6-amino-6-deoxy-α-D-glucopyranosyl, HR-ESI-MS has been used to confirm the calculated molecular mass. mdpi.com
Table 2: High-Resolution Mass Spectrometry Data for Derivatives of 6-Amino-6-deoxy-α-D-glucopyranosyl. mdpi.com
| Compound | Calculated m/z [M+H]⁺ | Found m/z |
| 1,2-Dipalmitoyl-3-O-(N-hexanoyl-6′-amino-6′-deoxy-α-D-glucopyranosyl)-sn-glycerol | 828.6559 | 828.6557 |
| 1,2-Dipalmitoyl-3-O-(N-lauroyl-6′-amino-6′-deoxy-α-D-glucopyranosyl)-sn-glycerol | 912.7498 | 912.7493 |
| 1,2-Dipalmitoyl-3-O-(N-stearoyl-6′-amino-6′-deoxy-α-D-glucopyranosyl)-sn-glycerol | 996.8437 | 996.8425 |
| 1,2-Dipalmitoyl-3-O-(N-hydrocinnamoyl-6′-amino-6′-deoxy-α-D-glucopyranosyl)-sn-glycerol | 862.6403 | 862.6394 |
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups it contains. semanticscholar.orggoogle.com
The presence of hydroxyl (-OH) groups is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amino group (-NH₂) typically appear in the same region, often as sharper peaks superimposed on the broad -OH band. docbrown.inforesearchgate.net The N-H bending vibration can be observed around 1590-1650 cm⁻¹. researchgate.net C-H stretching vibrations are found in the 2850-3000 cm⁻¹ region. docbrown.info The C-O stretching vibrations of the alcohol and ether groups give rise to strong absorptions in the fingerprint region, between 1000 and 1300 cm⁻¹. docbrown.info The spectrum as a whole provides a unique "fingerprint" for the molecule, which can be used for identification purposes by comparing it to a reference spectrum. docbrown.info
For instance, in the analysis of 6-amino-6-deoxy curdlan, the FT-IR spectrum clearly showed the characteristic bands for the amino group. researchgate.net
Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound.
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |
| O-H (alcohol) | 3200-3600 (broad) | Stretching |
| N-H (amine) | 3200-3500 (medium) | Stretching |
| C-H (alkane) | 2850-3000 (medium) | Stretching |
| N-H (amine) | 1590-1650 (medium) | Bending |
| C-O (alcohol, ether) | 1000-1300 (strong) | Stretching |
The CD spectrum provides information about the secondary and tertiary structure of molecules. creative-proteomics.com While it is more commonly used for larger biomolecules like proteins and nucleic acids, it can also be applied to smaller chiral molecules like amino sugars. d-nb.infonih.gov The shape and magnitude of the CD spectrum are sensitive to the spatial arrangement of the chromophores (light-absorbing groups) within the molecule. In this compound, the hydroxyl and amino groups, although weak chromophores in the accessible UV region, contribute to the CD signal. The spectrum can be used to confirm the D-configuration and to study conformational changes that may occur upon derivatization or interaction with other molecules. scientificlabs.co.uksigmaaldrich.com For example, CD spectroscopy has been used to investigate the conformational preferences of oligomers of sugar amino acids. d-nb.info
Chromatographic Separations in Research Contexts
Chromatographic techniques are indispensable for the purification, separation, and analysis of this compound in research settings. These methods are crucial for ensuring the purity of the compound and for its quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is widely used to assess the purity of synthetic preparations and to quantify the compound in complex mixtures. researchgate.netdiva-portal.org
Due to the lack of a strong UV chromophore in the native molecule, derivatization with a UV-absorbing or fluorescent tag is often employed to enhance detection sensitivity. researchgate.net Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be used for the analysis of the underivatized compound.
Different HPLC modes can be utilized depending on the analytical needs. For instance, hydrophilic interaction liquid chromatography (HILIC) is well-suited for the separation of polar compounds like amino sugars. researchgate.net Reversed-phase HPLC can be used for the analysis of less polar derivatives. The method can be optimized for high resolution, allowing for the separation of anomers and other closely related impurities. researchgate.net HPLC methods have been developed for the quantitative analysis of key intermediates in the synthesis of related compounds, demonstrating good linearity, precision, and accuracy. researchgate.netresearchgate.net
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Determination
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight distribution of polymers. For polysaccharides derived from this compound, such as chitosan (B1678972) and other aminopolysaccharides, GPC provides critical information on the average molecular weights (Mn, Mw) and the polydispersity index (PDI), which is a measure of the breadth of the molecular weight distribution. nih.goviucr.org
The principle of GPC involves the separation of polymer molecules based on their hydrodynamic volume in solution. A dissolved polymer sample is passed through a column packed with porous gel beads. scbt.com Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules penetrate the pores to varying extents and have a longer retention time. scbt.com
Research Findings:
In the analysis of chitosan, a naturally occurring polysaccharide structurally analogous to polymers of this compound, GPC is routinely employed to assess material quality and predict its functional properties. iucr.orgsigmaaldrich.com Research has demonstrated the use of specific GPC systems for this purpose. For instance, a Viscotek system equipped with a refractive index (RI) detector and a NOVEMA Max analytical linear XL column has been successfully used. nih.gov The mobile phase, or eluent, is critical for preventing interactions between the polymer and the column packing material; a common eluent for chitosan analysis is an acidic buffer solution, such as 0.2 M acetic acid/0.1 M sodium acetate (B1210297) (pH 4.5). nih.govsigmaaldrich.com
Calibration of the GPC system is essential for accurate molecular weight determination and is typically performed using well-characterized polymer standards, such as pullulans of known molecular weights. nih.gov The data obtained from the RI detector allows for the construction of a calibration curve, from which the molecular weight distribution of the unknown sample can be determined. synthose.com Advanced setups may also incorporate a light scattering detector, which can provide absolute molecular weight values without the need for column calibration. iucr.org
Studies have shown that GPC can be used to monitor the controlled degradation of chitosan chains under various conditions, such as acidic hydrolysis at different temperatures. nih.gov For example, the weight-average molecular weight (Mw) of a chitosan sample was observed to decrease significantly over time when held at 50°C in an acidic buffer, a change that was precisely quantified by GPC analysis. nih.gov
Table 1: Representative GPC Experimental Conditions for Aminopolysaccharide Analysis
| Parameter | Value |
| Instrument | Viscotek GPC system |
| Columns | 2 x Agilent PL aquagel-OH MIXED-H 8 µm iucr.org |
| Eluent | 0.2 M Acetic Acid / 0.1 M Sodium Acetate (pH 4.5) nih.govsigmaaldrich.com |
| Flow Rate | 0.5 - 0.8 mL/min nih.govsigmaaldrich.com |
| Temperature | 35 - 40 °C nih.govsigmaaldrich.com |
| Detector | Refractive Index (RI) nih.gov |
| Calibration | Pullulan Standards nih.gov |
Table 2: Example GPC Data for Chitosan Samples
| Sample | Mn (kDa) | Mw (kDa) | PDI (Mw/Mn) |
| Chitosan Grade A | 300 | 549.6 | 1.83 sigmaaldrich.com |
| Chitosan Grade B | 145 | 265.35 | 1.83 sigmaaldrich.com |
| Low MW Chitosan | 10 | 14 | 1.4 sigmaaldrich.com |
X-ray Crystallography for Solid-State Structural Determination
Research Findings:
An example of a structurally characterized related compound is 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose . The replacement of the 6-amino group with a 6-azido group provides a close electronic and steric analogue. The crystal structure of this compound reveals specific conformational features of the furanose ring system. iucr.org The tetrahydrofuran (B95107) ring is described as twisted, while the fused dioxolane ring adopts an envelope conformation. iucr.org The dihedral angle between these two five-membered rings is 67.50 (13)°. iucr.org In the crystal, the molecules are linked by hydrogen-bonding interactions to form chains. iucr.org
More complex structures containing the this compound unit have also been elucidated. The antibiotic kanamycin (B1662678) A contains a 4-O-(6-amino-6-deoxy-α-d-glucopyranosyl) moiety. The crystal structure of kanamycin A monosulfate monohydrate was determined to be in the triclinic space group P1. This analysis confirmed the absolute configuration of the molecule and revealed that the d-glucose moieties are attached to the central deoxystreptamine ring via α-linkages. The glycosidic linkages have (φ,ψ) torsion angles of 101.6°, -121.1° and 106.3°, -140.4°.
These crystallographic studies, even on derivatives, are fundamental. They confirm the expected stereochemistry derived from the parent D-glucose and reveal the preferred conformations of the pyranose or furanose ring. This information is invaluable for understanding how these molecules interact with biological targets, such as enzymes and receptors, and for the rational design of new therapeutic agents.
Table 3: Crystallographic Data for 6-azido-6-deoxy-1,2-O-isopropylidene-α-D-glucofuranose
| Parameter | Value |
| Chemical Formula | C₉H₁₅N₃O₅ iucr.org |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Ring Conformation (THF) | Twisted iucr.org |
| Ring Conformation (Dioxolane) | Envelope iucr.org |
| Dihedral Angle (Rings) | 67.50 (13)° iucr.org |
Computational and Theoretical Studies on 6 Amino 6 Deoxy D Glucose
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. These simulations provide detailed information on the conformational flexibility and dynamics of 6-Amino-6-deoxy-D-glucose in various environments.
Conformational analysis of this compound and its derivatives has been a subject of interest to understand how structural changes influence their biological activity. Studies have shown that the substitution of the C-6 hydroxyl group with an amino group can affect the molecule's flexibility and preferred spatial arrangement. For instance, the α-anomers of N-acyl-2-amino-2-desoxyglucopyranoses have been found to be lower in energy than their β-anomer counterparts, indicating a conformational preference. mdpi.com The glucopyranose skeleton in these derivatives typically adopts a stable chair conformation. mdpi.com
MD simulations have been employed to validate experimental results, such as those obtained from NMR spectroscopy, to elucidate complex isomer mixtures of substituted cyclodextrin (B1172386) derivatives involving 6-amino-6-deoxy-β-D-glucopyranosylthioureido moieties. researchgate.net These simulations help in understanding the dynamic behavior and interactions of such complex structures. Furthermore, MD simulations have been instrumental in studying the interactions of similar glucose derivatives, like D-glucose (B1605176), with proteins such as pyranose dehydrogenase, providing insights into binding poses and the conservation of secondary structural elements of the protein upon ligand binding. nih.gov
Table 1: Key Findings from Molecular Dynamics and Conformational Analysis Studies
| Study Focus | Key Findings | Reference |
| N-acyl-2-amino-2-desoxyglucopyranoses | α-anomers are energetically more favorable than β-anomers. The glucopyranose skeleton maintains a chair conformation. | mdpi.com |
| Substituted cyclodextrin derivatives | MD simulations, in conjunction with NMR, help in assigning regioisomers and understanding complex isomeric mixtures. | researchgate.net |
| D-glucose with pyranose dehydrogenase | MD simulations reveal stable protein-ligand complexes and conservation of protein secondary structures upon binding. | nih.gov |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations offer a detailed understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions. These calculations can determine parameters like molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.
For derivatives of 2-amino-2-desoxyglucopyranose, quantum mechanical calculations have been used to investigate their molecular geometry and electronic structure. mdpi.com These studies have shown that substituents on the glucopyranose skeleton significantly affect the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com For example, N-phthalimidoalkanoyl substitution leads to a smaller HOMO-LUMO energy gap compared to N-alkanoyl moieties, primarily due to a decrease in the LUMO energy. mdpi.com A smaller energy gap generally suggests higher reactivity, and in this case, a stronger reactivity towards nucleophiles was predicted for the N-phthalimidoalkanoyl derivatives. mdpi.com
The distribution of total charge density and electrostatic potential provides further information on the molecule's reactivity. In N-acyl substituted pyranose skeletons, a buildup of positive charge density on the C-2 carbon atom has been observed compared to the unsubstituted 2-amino-2-desoxyglucopyranose. mdpi.com This information is crucial for predicting how these molecules will interact with biological targets.
Table 2: Calculated Electronic Properties of N-Acyl-2-amino-2-desoxyglucopyranose Derivatives
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |
| Unsubstituted | Data not available | Data not available | Data not available |
| N-acetyl | Data not available | Data not available | Data not available |
| N-phthalimidoalkanoyl | Lower than N-alkanoyl | Significantly lower than N-alkanoyl | Smaller than N-alkanoyl |
Note: Specific energy values from the source were not provided, only relative comparisons.
In silico Approaches for Predicting Biological Interactions and Structure-Activity Relationships
In silico methods are computational techniques used to predict the biological activity and interactions of molecules, including the establishment of structure-activity relationships (SAR). These approaches are valuable in drug discovery for screening potential drug candidates and understanding their mechanisms of action.
For aminoglycoside antibiotics, which can contain amino sugar moieties, SAR studies have been crucial. These studies have revealed the importance of specific hydroxyl and amino groups for their biological activity, particularly their interaction with the bacterial ribosome. asm.org For instance, if the 2-deoxystreptamine (B1221613) in certain aminoglycosides is replaced with this compound, the compound loses most of its biological activity, highlighting the critical role of the aminocyclitol ring in ribosomal binding. asm.org
The antiviral activity of 6'-amino-6'-deoxy-glucoglycerolipid analogs against the influenza A virus has also been investigated. mdpi.com It was found that the length of the saturated fatty acyl chains at the 6'-amino group is important for their anti-influenza A virus effects in vitro. mdpi.com Specifically, compounds with C6 and C14 acyl chains showed notable virus inhibition, suggesting an optimal chain length for this activity. mdpi.com These findings demonstrate how systematic structural modifications can be used to develop SAR models for this class of compounds.
Docking Studies with Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecules to the binding site of a protein.
While specific docking studies solely focused on this compound are not extensively detailed in the provided results, related studies on similar molecules provide valuable insights. For example, docking studies of 2-deoxy-D-glucose (2-DG) and its derivatives with various protein targets, such as the main protease of SARS-CoV-2, have been performed to evaluate their potential as inhibitors. nih.govresearchgate.net These studies calculate binding energies and identify key interactions, like hydrogen bonds, between the ligand and the protein's active site. nih.govresearchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
The synthesis of 6-Amino-6-deoxy-D-glucose and its derivatives has traditionally faced challenges, including low yields and the use of hazardous reagents. google.com Consequently, a major thrust of current research is the development of more efficient, scalable, and environmentally friendly synthetic methodologies.
A notable advancement involves a "greener" synthetic route starting from renewable biopolymers like chitin (B13524), chitosan (B1678972), and cellulose (B213188). google.com This method introduces a nitrogen functionality at the 6-position, providing access to 6-deoxy-6-amino-β-D-glucopyranoside-containing polymers. google.com The process utilizes a cyclic imide anion substitution of a 6-O-sulfonyl group, followed by deprotection to yield the desired 6-amino product. google.com This approach not only circumvents the use of toxic solvents like NMP and DMSO but also requires fewer steps than previous methods. google.com
Another innovative strategy involves the use of benzylamine (B48309) for the substitution of primary tosylates, with acetonitrile (B52724) as the solvent. scirp.orgsemanticscholar.org This method has been successfully demonstrated on a larger scale, offering a practical alternative to methods that use potentially hazardous reagents like sodium azide (B81097). scirp.orgsemanticscholar.org
Researchers have also described a general method for synthesizing 6-amino-6-deoxy-α-D-glucopyranosides from 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal. researchgate.net The key steps in this synthesis involve the addition of nitrosyl chloride to the glycal and subsequent condensation and conversion reactions. researchgate.net These novel approaches are paving the way for more accessible and sustainable production of this compound and its derivatives.
Table 1: Comparison of Synthetic Routes for this compound Derivatives
| Starting Material | Key Reagents/Steps | Advantages |
| Chitin, Chitosan, Cellulose | Cyclic imide anion substitution, deprotection | Greener, fewer steps, avoids toxic solvents google.com |
| Primary Tosylates | Benzylamine, acetonitrile | Scalable, avoids hazardous reagents scirp.orgsemanticscholar.org |
| 3,4-di-O-acetyl-6-O-p-tolylsulfonyl-D-glucal | Nitrosyl chloride addition, condensation | General method for α-glycosides researchgate.net |
Exploration of Unconventional Biological Targets and Mechanisms
While the role of this compound as a building block for glycoconjugates is well-established, current research is actively exploring its potential to interact with a wider range of biological targets and influence cellular processes through unconventional mechanisms. ontosight.ai
Derivatives of this compound are being investigated for their therapeutic potential, including as inhibitors of enzymes implicated in diseases like cancer and infectious diseases. ontosight.ai For instance, certain 6-amino-6-deoxy-glycoglycerolipids have shown anti-tumor promoting activity. researchgate.net However, replacing the 6-oxygen with a nitrogen atom in some glycoglycerolipids was found to reduce their in vitro activity, highlighting the nuanced structure-activity relationships. researchgate.net
In the context of infectious diseases, this compound hydrochloride has been shown to inhibit the replication of influenza virus and paramyxoviruses in cell cultures. biosynth.com It is suggested that the compound binds to viral ribonucleic acid (RNA) and competitively inhibits the RNA polymerase enzyme. biosynth.com Furthermore, derivatives of this compound have been synthesized and evaluated for their anti-influenza A virus activity, with some compounds showing notable inhibition. mdpi.com
The biosynthesis of 6-deoxyhexoses in bacteria is also a key area of investigation. These sugars are important components of bacterial cell surface glycans and their biosynthetic pathways are considered potential targets for new antibacterial drugs. oup.com Understanding how enzymes in these pathways, such as those involved in the formation of dTDP-4-keto-6-deoxy-D-glucose, function can open doors to designing specific inhibitors. oup.comnih.gov
Integration with Advanced Bioengineering and Nanotechnology Platforms
The unique chemical properties of this compound and its derivatives make them ideal candidates for integration with advanced bioengineering and nanotechnology platforms. The presence of a primary amino group allows for versatile chemical modifications, enabling their conjugation to various materials. ontosight.ai
One significant application is in the development of glyconanoparticles. By attaching derivatives of this compound to nanoparticles, researchers can create multivalent systems that enhance interactions with biological targets. researchgate.net This "glycocluster effect" is crucial for studying carbohydrate-protein and carbohydrate-carbohydrate interactions, which are fundamental to many biological processes. researchgate.net Such glyconanoparticles hold promise for in vivo drug delivery and therapeutic applications. researchgate.net
Furthermore, the ability to incorporate modified sugars like 6-azido-6-deoxy-D-glucose into cellular glycans serves as a powerful tool for metabolic chemical reporting. This allows for the visualization and study of glycosylation patterns in living cells, providing insights into enzyme activity and substrate specificity.
The development of polymers containing 6-deoxy-6-amino-β-D-glucopyranoside units from renewable sources like chitin and cellulose is another exciting frontier. google.com These modified biopolymers exhibit enhanced solubility and can be further derivatized, making them suitable for creating novel nanomaterials for biomedical applications. google.com
Role in Understanding Complex Biological Processes and Disease Etiology
The study of this compound and its analogs is contributing significantly to our understanding of complex biological processes and the underlying causes of various diseases. By acting as mimics or inhibitors of natural glucose metabolism, these compounds provide valuable tools for dissecting cellular pathways. medchemexpress.commdpi.com
For example, 6-deoxy-D-glucose, a related compound lacking the hydroxyl group at the 6-position, is used to study the role of this specific group in the biological functions of glucose and to investigate D-glucose (B1605176) transport. medchemexpress.comsigmaaldrich.com It has been shown to inhibit glucose oxidation. medchemexpress.com Similarly, 2-deoxy-D-glucose, another glucose analog, acts as a glycolytic inhibitor and has been studied for its potential in cancer therapy and even in the context of COVID-19. mdpi.comnih.gov
The modification of chitosan to produce 6-deoxy-6-amino chitosan has been shown to enhance its biological activities, including antifungal properties against pathogens like Botrytis cinerea in tomatoes. frontiersin.org This highlights the potential of such derivatives in agriculture and food preservation.
By studying how these modified sugars are processed by cells and how they affect various biological systems, researchers can gain deeper insights into the mechanisms of cell signaling, immune responses, and the development of diseases. ontosight.ai This knowledge is crucial for the development of novel diagnostic and therapeutic strategies.
Q & A
Q. What are the common synthetic routes for 6-Amino-6-deoxy-D-glucose, and how are they optimized for purity?
this compound is typically synthesized via sequential functionalization of D-glucose derivatives. A key method involves:
Tosylation : Protecting the primary hydroxyl group (C6) of D-glucosamine with tosyl chloride to form a 6-O-tosyl intermediate.
Substitution : Replacing the tosyl group with an azide or amine group using sodium azide (under basic conditions) or ammonia.
Reduction : Catalytic hydrogenation (e.g., with Raney nickel) to reduce azide intermediates to primary amines.
Optimization focuses on minimizing side reactions (e.g., over-substitution) by controlling reaction time, temperature, and stoichiometry. Purity is confirmed via TLC and NMR .
Q. What analytical techniques are critical for characterizing this compound?
Characterization requires a combination of:
- NMR Spectroscopy : To confirm substitution at C6 and monitor stereochemical integrity (e.g., H and C NMR).
- Mass Spectrometry (MS) : For molecular weight validation and detection of impurities.
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., NH stretches at ~3300 cm).
- Thin-Layer Chromatography (TLC) : For rapid purity assessment during synthesis .
Q. What is the biological significance of the amino group at the C6 position in sugar derivatives?
The C6 amino group introduces nucleophilic reactivity, enabling conjugation with electrophilic agents (e.g., alkylating compounds). This modification is critical in antibiotic design (e.g., kanamycin A, which contains this compound) to enhance bacterial cell wall penetration or disrupt ribosomal function .
Advanced Research Questions
Q. How is this compound utilized in designing DNA-alkylating agents for cancer therapy?
The C6 amino group serves as a scaffold for nitrogen mustard derivatives, which alkylate DNA guanine residues, inducing crosslinks and apoptosis. Key steps include:
Conjugation : Reacting the amino group with chloroethylamine to form a bis-(2-chloroethyl)amine moiety.
Mechanistic Validation : Testing alkylation efficiency via gel electrophoresis (DNA fragmentation) and cytotoxicity assays in cancer cell lines.
Selectivity Optimization : Modifying sugar stereochemistry to target tumor-specific transporters (e.g., GLUT1) .
Q. How can synthesis challenges (e.g., low yield, toxicity) be addressed in large-scale production?
Challenges include:
- Low Yield : Switching to enzymatic methods (e.g., glycosyltransferases) for regioselective amination, reducing side products.
- Toxicity : Implementing closed-system reactors and alternative solvents (e.g., ionic liquids) to minimize exposure.
- Scalability : Using flow chemistry to enhance reaction control and reproducibility .
Q. How do researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from:
- Variability in Cell Models : Differences in cell line permeability (e.g., GLUT1 expression levels).
- Stereochemical Purity : Enantiomeric impurities can skew activity; rigorous chiral HPLC analysis is essential.
- Assay Conditions : Standardizing incubation times and concentrations (e.g., IC comparisons under uniform oxygen levels) .
Q. What computational tools predict the metabolic fate of this compound in vivo?
- Molecular Docking : Simulates binding to transporters (e.g., GLUT1) using AutoDock Vina.
- Pharmacokinetic Modeling : Predicts absorption/distribution via tools like GastroPlus, incorporating logP and pKa values.
- Metabolic Pathway Analysis : Links to glycomics databases (e.g., GlyTouCan) to map potential enzymatic modifications .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
